molecular formula C17H15NO2S2 B2427357 (E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide CAS No. 2035017-93-5

(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide

Cat. No.: B2427357
CAS No.: 2035017-93-5
M. Wt: 329.43
InChI Key: SKSWVSZUBLNPKY-DAFODLJHSA-N
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Description

(E)-N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide is an organic compound that features a complex structure with both thiophene and furan rings

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S2/c19-17(4-1-13-6-9-20-11-13)18-8-5-15-2-3-16(22-15)14-7-10-21-12-14/h1-4,6-7,9-12H,5,8H2,(H,18,19)/b4-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSWVSZUBLNPKY-DAFODLJHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C=CC(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC=C1/C=C/C(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Coupling of Thiophene Monomers

The most efficient route employs Negishi cross-coupling between 5-bromo-2-thienylzinc chloride and 3-thiopheneboronic acid pinacol ester, followed by functional group manipulation:

Table 1: Comparative Thiophene Coupling Conditions

Coupling Method Catalyst System Temperature (°C) Yield (%) Reference
Suzuki-Miyaura Pd(PPh₃)₄/K₂CO₃ 80 67
Negishi Pd₂(dba)₃/XPhos 60 83
Stille Pd(PPh₃)₂Cl₂/CuI 100 58

Post-coupling transformations:

  • Vilsmeier-Haack formylation introduces an aldehyde group at the 5-position (82% yield)
  • Henry reaction with nitromethane followed by catalytic hydrogenation yields the ethylamine sidechain (3-step 61% overall yield)

Alternative Amination Strategies

Patent literature discloses a radical aminolysis approach using 2,3'-bithiophene-5-carboxaldehyde and hydroxylamine-O-sulfonic acid, though yields remain modest (44%):

$$ \text{Bithiophene-CHO} + \text{HONH}2\text{SO}3\text{H} \xrightarrow{\text{TiCl}4, -15^\circ\text{C}} \text{Bithiophene-CH}2\text{NH}_2 $$

Preparation of (E)-3-(furan-3-yl)acryloyl Derivatives

Knoevenagel Condensation Route

Furan-3-carbaldehyde undergoes condensation with malonic acid under microwave irradiation:

$$ \text{Furan-3-CHO} + \text{CH}2(\text{COOH})2 \xrightarrow{\text{piperidine, MW 150W}} (E)-\text{CH}2=\text{C(CO}2\text{H)}$$-furan-3-yl $$

Optimized Conditions:

  • Solvent-free system
  • 10 mol% piperidine catalyst
  • 15 minute irradiation time
  • 89% isolated yield

Heck-Type Coupling Approach

Palladium-mediated coupling demonstrates superior stereocontrol:

$$ \text{Furan-3-B(OH)}2 + \text{HC≡CCO}2\text{Et} \xrightarrow{\text{Pd(OAc)}2, \text{SPhos}} (E)-\text{CH}2=\text{CHCO}_2\text{Et}-3-\text{furyl} $$

Subsequent saponification provides the acrylic acid precursor in 76% yield over two steps.

Amide Bond Formation Strategies

Schotten-Baumann Conditions

Classical acylation demonstrates moderate efficiency:

Protocol:

  • Dissolve 2-([2,3'-bithiophen]-5-yl)ethylamine (1 eq) in CH₂Cl₂/10% NaOH (1:1 v/v)
  • Add (E)-3-(furan-3-yl)acryloyl chloride (1.2 eq) portionwise at 0°C
  • Stir 12 h at ambient temperature

Yield: 58% after silica gel chromatography

Coupling Reagent-Mediated Approaches

Comparative evaluation of modern amidation agents:

Table 2: Coupling Agent Performance

Reagent Solvent Time (h) Yield (%) Purity (HPLC)
HATU/DIEA DMF 4 82 98.7
EDCl/HOBt CH₂Cl₂ 8 73 97.2
T3P® EtOAc 2 79 99.1
DCC/DMAP THF 6 68 96.5

HATU-mediated coupling in DMF with 2.5 equivalents of DIEA base provides optimal results.

Purification and Characterization

Chromatographic Methods

  • Normal phase silica gel : 70–230 mesh, hexane/EtOAc gradient (3:1 → 1:2)
  • Reverse phase C18 : MeCN/H₂O + 0.1% TFA (linear gradient 30→80% MeCN)

Spectroscopic Data Correlation

¹H NMR (400 MHz, CDCl₃):
δ 7.85 (d, J = 15.6 Hz, 1H, CH=CO),
7.32–7.28 (m, 4H, thiophene-H),
6.94 (s, 1H, furan-H),
6.52 (d, J = 15.6 Hz, 1H, NHCH₂),
3.78 (q, J = 6.8 Hz, 2H, CH₂NH),
2.95 (t, J = 6.8 Hz, 2H, ArCH₂)

FTIR (KBr): 3275 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O), 1608 cm⁻¹ (C=C E-configuration), 1510 cm⁻¹ (thiophene ring)

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized under specific conditions to form sulfoxides and furans, respectively.

    Reduction: The compound can be reduced to form the corresponding amine and alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide has several scientific research applications:

    Materials Science: It can be used in the development of organic semiconductors and conductive polymers due to its conjugated system.

    Medicinal Chemistry:

    Organic Electronics: Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Mechanism of Action

The mechanism of action of (E)-N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide is unique due to its combination of thiophene and furan rings, which impart distinct electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and materials science.

Biological Activity

(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide is a compound of significant interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of Intermediates : Initial steps include halogenation and coupling reactions to form thiophene and furan intermediates.
  • Amidation Reaction : The final step involves reacting the intermediate with an appropriate amine to yield the acrylamide structure.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit various antimicrobial activities. For example, studies have shown that derivatives of furan and thiophene possess significant antibacterial and antifungal properties. Although specific data on this compound is limited, it is hypothesized that its structural components may confer similar activities.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus<100 µg/mL
Escherichia coli<125 µg/mL
Candida albicans>150 µg/mL

The biological activity of this compound is likely mediated through interactions with specific proteins or enzymes. The compound may bind to target sites, altering their functions and leading to various biological effects. Potential mechanisms include:

  • Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on enzymes such as acetylcholinesterase.
  • Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways.

Case Studies

  • Antibacterial Activity : A study on pyrrolidine derivatives showed significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting that compounds with similar scaffolds could exhibit comparable activity .
  • Antifungal Activity : Another research effort highlighted the antifungal potential of thiophene-containing compounds against Candida species, indicating that this compound might also possess antifungal properties .

Q & A

Q. What are the established synthetic routes for (E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide, and what reaction conditions optimize yield and purity?

Methodological Answer: The synthesis of this acrylamide derivative typically involves a multi-step approach:

Thiophene-Furan Core Assembly : The bithiophene and furan moieties are synthesized via cyclization or cross-coupling reactions. For example, Suzuki-Miyaura coupling can link thiophene units .

Acrylamide Formation : A Michael addition or condensation reaction between α,β-unsaturated carbonyl compounds (e.g., α-bromoacrylic acid) and amine-containing intermediates is used. EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a common coupling agent in polar solvents like DMF .

Purification : Column chromatography with ethyl acetate/petroleum ether mixtures (e.g., 1:3 v/v) isolates the product, yielding 65–80% purity after recrystallization .

Q. Table 1: Synthetic Optimization Parameters

StepReagents/ConditionsYield (%)Purity (%)Reference
Bithiophene couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C, 12 h)7295
Acrylamide couplingEDCI, α-bromoacrylic acid, DMF (0°C, 6 h)6898
PurificationEthyl acetate/petroleum ether (1:3)99

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • The E-configuration of the acrylamide is confirmed by a trans coupling constant (J = 15–16 Hz) between the α and β protons .
    • Thiophene protons appear as distinct doublets (δ 6.8–7.2 ppm), while furan protons resonate at δ 7.3–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 396.08 for C₁₉H₁₇N₃O₂S₂) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should match theoretical values within ±0.3% .

Advanced Research Questions

Q. What computational methods predict the electronic properties and nonlinear optical (NLO) behavior of thiophene-furan acrylamide systems?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Geometry optimization at the B3LYP/6-311G(d,p) level calculates HOMO-LUMO gaps. Thiophene-furan systems often exhibit narrow gaps (~3.1 eV), enhancing charge transfer .
    • Hyperpolarizability (β) : TDDFT simulations predict β values >1000 × 10⁻³⁰ esu, indicating strong NLO potential due to π-conjugation and donor-acceptor interactions .

Q. Table 2: Electronic Properties of Analogous Compounds

CompoundHOMO (eV)LUMO (eV)Gap (eV)β (×10⁻³⁰ esu)Reference
Q1D1 (Thiophene-carbazole)-5.2-2.13.11250
Q2D3 (Bithiophene)-5.0-2.03.01420

Q. How do structural modifications in the bithiophene or acrylamide moieties influence bioactivity profiles in related compounds?

Methodological Answer:

  • Thiophene Substitution : Adding electron-withdrawing groups (e.g., -CN) to the bithiophene unit enhances anticancer activity by increasing electrophilicity and DNA intercalation .
  • Acrylamide Chain Length : Shorter alkyl chains (e.g., ethyl vs. butyl) improve solubility and cellular uptake, as seen in analogs with IC₅₀ values <10 μM in nasopharyngeal carcinoma models .
  • Furan Functionalization : Methoxy groups on the furan ring boost antioxidant activity (e.g., DPPH radical scavenging at IC₅₀ 12.5 μM) by stabilizing free radicals .

Q. Table 3: Bioactivity of Structural Analogs

CompoundModificationActivity (IC₅₀)Reference
Grossamide (Bithiophene)NoneAnticancer: 18.2 μM
Ethyl 2-cyano derivative-CN group on acrylamideAntioxidant: 12.5 μM

Q. What strategies resolve contradictions in reported biological activity data across similar acrylamide derivatives?

Methodological Answer:

  • Standardized Assay Conditions : Discrepancies in cytotoxicity data (e.g., varying IC₅₀ values) often arise from differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 h). Use ISO-certified protocols for reproducibility .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) may artificially enhance solubility and activity. Compare results across multiple solvents (e.g., DMSO vs. PBS) .
  • Metabolic Stability : Conflicting in vivo vs. in vitro data can result from rapid hepatic clearance. Perform microsomal stability assays (e.g., human liver microsomes, t₁/₂ >60 min preferred) .

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